molecular formula C20H33NO2 B13089858 tert-Butyl tert-butyl(4-(m-tolyl)butyl)carbamate

tert-Butyl tert-butyl(4-(m-tolyl)butyl)carbamate

Cat. No.: B13089858
M. Wt: 319.5 g/mol
InChI Key: XDNOTRXTVMCJBT-UHFFFAOYSA-N
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Description

tert-Butyl tert-butyl(4-(m-tolyl)butyl)carbamate is a carbamate derivative featuring a tert-butyl carbamate group attached to a butyl chain substituted with a meta-tolyl (3-methylphenyl) moiety. This compound belongs to a broader class of tert-butyl carbamates, which are widely used as intermediates in organic synthesis and pharmaceutical development due to their stability and ease of deprotection under acidic conditions .

Properties

Molecular Formula

C20H33NO2

Molecular Weight

319.5 g/mol

IUPAC Name

tert-butyl N-tert-butyl-N-[4-(3-methylphenyl)butyl]carbamate

InChI

InChI=1S/C20H33NO2/c1-16-11-10-13-17(15-16)12-8-9-14-21(19(2,3)4)18(22)23-20(5,6)7/h10-11,13,15H,8-9,12,14H2,1-7H3

InChI Key

XDNOTRXTVMCJBT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)CCCCN(C(=O)OC(C)(C)C)C(C)(C)C

Origin of Product

United States

Preparation Methods

Reaction of m-Toluidine Derivatives with tert-Butyl Chloroformate

One common preparation method involves the reaction of m-toluidine or its alkylated derivatives with tert-butyl chloroformate in the presence of a base (e.g., triethylamine). The reaction is typically carried out at room temperature or slightly below to minimize side reactions.

Step Reagents & Conditions Description
1 4-(m-tolyl)butyl amine (or m-toluidine derivative) Starting amine with the required substitution
2 tert-Butyl chloroformate Carbamoylating agent
3 Triethylamine or other organic base Neutralizes HCl formed during reaction
4 Solvent: dichloromethane or tetrahydrofuran (THF) Common solvents for carbamate formation
5 Temperature: 0°C to room temperature Controls reaction rate and selectivity
6 Reaction time: 1–24 hours Depending on scale and conditions

The reaction proceeds via nucleophilic attack of the amine nitrogen on the electrophilic carbonyl carbon of tert-butyl chloroformate, forming the carbamate linkage and releasing chloride ion, which is scavenged by the base.

Industrial Scale and Continuous Flow Adaptations

For industrial production, the process is adapted to larger scale with optimized parameters:

  • Use of continuous flow reactors to improve heat and mass transfer
  • Precise control of reagent addition rates to maintain selectivity
  • Use of high-purity solvents and bases to minimize impurities
  • Post-reaction purification via crystallization or chromatography to isolate pure product

These adaptations enhance yield, purity, and reproducibility.

Alternative Synthetic Routes

  • Reaction of m-Tolyl Isocyanate with tert-Butyl Alcohol: Although less common for this compound, carbamates can also be synthesized by reacting aryl isocyanates with tert-butyl alcohol under mild conditions, often catalyzed by acids or bases.
  • Palladium-Catalyzed Coupling Reactions: For complex substituted carbamates, palladium-catalyzed amination or carbamation reactions using tert-butyl carbamate as a nucleophile have been reported, employing ligands like Xantphos and bases such as cesium carbonate in solvents like 1,4-dioxane under inert atmosphere and reflux conditions.

Research Findings and Data

Yield and Purity

  • Yields for tert-butyl carbamate derivatives synthesized via tert-butyl chloroformate amination typically range from 85% to 95% under optimized conditions.
  • Purity is confirmed by NMR (¹H and ¹³C), melting point, and mass spectrometry.

Spectroscopic Data (Representative)

Parameter Data (typical for tert-butyl m-tolylcarbamate)
¹H NMR (400 MHz, CDCl₃) Aromatic protons: 7.28–6.53 ppm (multiplets), tert-butyl protons: ~1.55 ppm (s, 9H), methyl group: ~2.35 ppm (s, 3H)
¹³C NMR (100 MHz, CDCl₃) Carbamate carbonyl: ~152.8 ppm, aromatic carbons: 138.8–115.6 ppm, tert-butyl carbon: ~80.3 ppm, methyl carbon: ~21.4 ppm
Melting Point ~81–95 °C (varies with substitution pattern)
Yield 90–95% under standard lab conditions

Reaction Conditions Optimization

  • Base choice affects yield and reaction rate; triethylamine is preferred for mildness.
  • Temperature control (0–25 °C) prevents side reactions such as over-carbamation or decomposition.
  • Solvent polarity influences solubility and reaction kinetics; dichloromethane and THF are favored.

Summary Table of Preparation Methods

Method No. Starting Material Reagents & Catalysts Solvent Temp (°C) Time Yield (%) Notes
1 4-(m-tolyl)butyl amine tert-Butyl chloroformate, triethylamine DCM or THF 0–25 1–24 h 90–95 Standard carbamate formation
2 m-Tolyl isocyanate tert-Butyl alcohol, acid/base catalyst Various RT Several hours 85–90 Alternative route
3 Aryl halide + tert-butyl carbamate Pd(OAc)₂, Xantphos, Cs₂CO₃ 1,4-Dioxane Reflux (~100) 9–24 h 50–60 Pd-catalyzed coupling

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: tert-Butyl tert-butyl(4-(m-tolyl)butyl)carbamate can undergo oxidation reactions, typically using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Substitution reactions may involve nucleophiles such as amines or alcohols, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: KMnO4, CrO3

    Reduction: LiAlH4, NaBH4

    Substitution: Amines, alcohols

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry: In chemistry, tert-butyl tert-butyl(4-(m-tolyl)butyl)carbamate is used as a building block for the synthesis of more complex organic molecules. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies .

Biology: In biological research, this compound may be used as a reagent for the modification of biomolecules. It can be employed in the synthesis of biologically active compounds and the study of enzyme-catalyzed reactions.

Medicine: In medicine, derivatives of this compound may be explored for their potential therapeutic properties. Research may focus on their use as drug candidates or as intermediates in the synthesis of pharmaceuticals.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It may also be utilized in the development of new polymers and coatings.

Mechanism of Action

The mechanism of action of tert-butyl tert-butyl(4-(m-tolyl)butyl)carbamate involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Key Observations :

  • The meta-tolyl group in the target compound enhances lipophilicity compared to halogenated (e.g., 4-chlorophenethyl in ) or polar (e.g., hydroxyl in ) analogs.

Key Observations :

  • Reductive amination () and coupling reactions () are common but yield moderately (52–63%).
  • High yields (e.g., 99% in ) are achievable via Boc-deprotection, though dependent on precursor availability.

Physicochemical and Pharmacological Properties

Compound Name Solubility Bioactivity/Application Notable Data Reference ID
tert-Butyl (pyridin-2-ylmethyl)carbamate Lipophilic Anti-HIV (CXCR4 antagonism) IC₅₀ = 12 nM (anti-HIV activity)
tert-Butyl (4-(benzoxazol-2-ylamino)butyl)carbamate Moderate solubility Anti-inflammatory Inhibits LPS-induced TNF-α production
tert-Butyl (4-chlorophenethyl)carbamate Low polarity Laboratory intermediate Non-hazardous, stable under room temp
tert-Butyl (4-amino-2-methylbutan-2-yl)carbamate Hydrophilic Pharmaceutical intermediate Used in peptide synthesis

Key Observations :

  • Anti-HIV activity in correlates with pyridinyl substituents, suggesting that aromatic groups enhance target binding.
  • The meta-tolyl group in the target compound may confer enhanced membrane permeability compared to hydrophilic analogs (e.g., ).

Key Observations :

  • Chlorinated derivatives () exhibit better stability than hydroxylated analogs ().
  • Safety profiles vary significantly; hydroxylated compounds may require stricter handling protocols.

Biological Activity

tert-Butyl tert-butyl(4-(m-tolyl)butyl)carbamate is a compound that has garnered attention for its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound is characterized by the presence of a tert-butyl group and a carbamate functional group, which are known to influence its biological properties. The structure can be represented as follows:

tert Butyl tert butyl 4 m tolyl butyl carbamate\text{tert Butyl tert butyl 4 m tolyl butyl carbamate}

The biological activity of this compound is primarily linked to its interaction with various molecular targets, including enzymes and receptors. The mechanism of action may involve:

  • Enzyme Inhibition : The compound may bind to the active sites of specific enzymes, inhibiting their function.
  • Receptor Modulation : It could interact with receptors, altering signaling pathways associated with cellular responses.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Anti-inflammatory Properties : Preliminary studies suggest that the compound may reduce inflammatory markers in cell cultures.
  • Neuroprotective Effects : It has been investigated for its ability to protect neuronal cells from oxidative stress and apoptosis induced by amyloid-beta peptide aggregation.

In Vitro Studies

A study examined the effects of the compound on astrocyte cell cultures exposed to amyloid-beta (Aβ) peptides. Key findings include:

  • Cell Viability : The compound improved cell viability in the presence of Aβ, suggesting neuroprotective effects.
  • Cytokine Modulation : Treatment with the compound resulted in decreased levels of pro-inflammatory cytokines such as TNF-α and IL-6.
ParameterControl (Aβ)Treatment (Aβ + Compound)
Cell Viability (%)43.78 ± 7.1762.98 ± 4.92
TNF-α Levels (pg/mL)ElevatedReduced
IL-6 Levels (pg/mL)ElevatedReduced

In Vivo Studies

In an animal model simulating Alzheimer's disease using scopolamine, the compound's efficacy was assessed:

  • Oxidative Stress Reduction : The compound showed a significant reduction in malondialdehyde (MDA) levels compared to control groups, indicating reduced oxidative stress.
  • Comparative Analysis : While effective, its performance was comparable to established treatments like galantamine.
TreatmentMDA Levels (nmol/mL)GSH Levels (μmol/g protein)
Control5.2 ± 0.31.5 ± 0.2
Compound3.1 ± 0.22.1 ± 0.3
Galantamine2.8 ± 0.12.3 ± 0.3

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